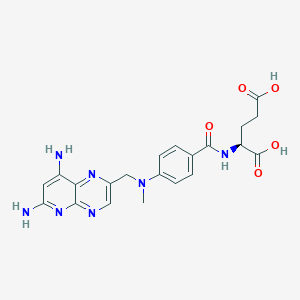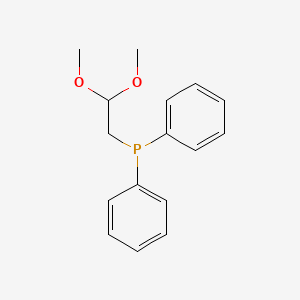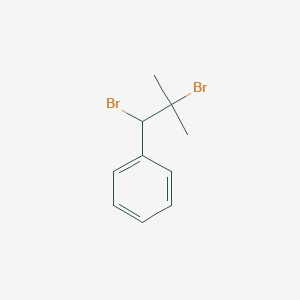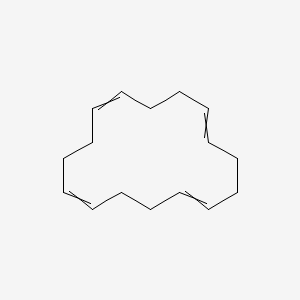
Cyclohexadeca-1,5,9,13-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexadeca-1,5,9,13-tetraene is a chemical compound with the molecular formula C16H24. It is a cyclic hydrocarbon with four double bonds, making it a tetraene.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexadeca-1,5,9,13-tetraene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclohexadeca-1,5,9,13-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclic hydrocarbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a metal catalyst for reduction, and halogens or other electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
Scientific Research Applications
Cyclohexadeca-1,5,9,13-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic tetraenes and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexadeca-1,5,9,13-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclohexadeca-1,5,9,13-tetraene include other cyclic tetraenes and polyenes with different ring sizes and degrees of unsaturation. Examples include cyclododeca-1,5,9-triene and cyclooctadeca-1,5,9,13,17-pentaene .
Uniqueness
This compound is unique due to its specific ring size and the presence of four conjugated double bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
23579-21-7 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
cyclohexadeca-1,5,9,13-tetraene |
InChI |
InChI=1S/C16H24/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,7-10,15-16H,3-6,11-14H2 |
InChI Key |
HSXHQSIOZSTGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=CCCC=CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


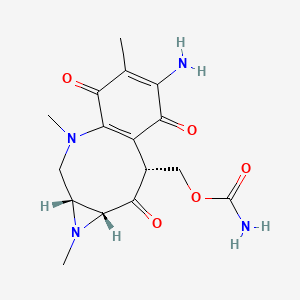
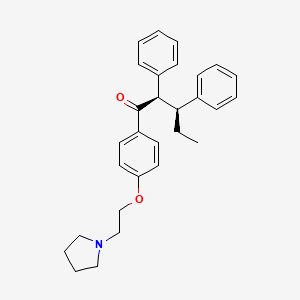
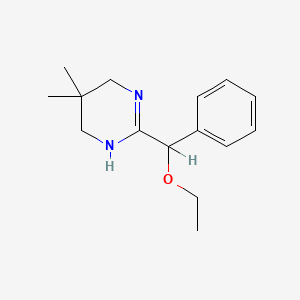
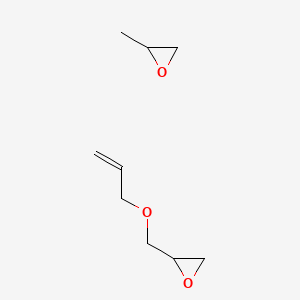
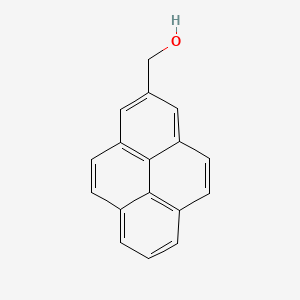
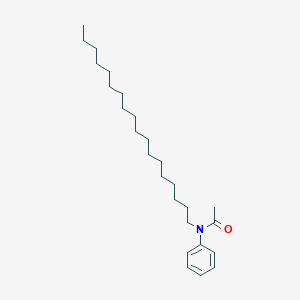
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
